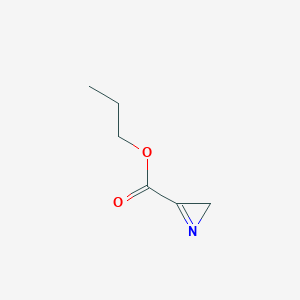

Propyl 2H-azirine-3-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9NO2 |

|---|---|

Molecular Weight |

127.14 g/mol |

IUPAC Name |

propyl 2H-azirine-3-carboxylate |

InChI |

InChI=1S/C6H9NO2/c1-2-3-9-6(8)5-4-7-5/h2-4H2,1H3 |

InChI Key |

ULSDGAKHIJEABU-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1=NC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2h Azirine 3 Carboxylates

Established Synthetic Pathways to 2H-Azirine-3-carboxylates

The inherent ring strain and reactivity of the 2H-azirine core necessitate specific and often carefully controlled synthetic conditions. The established routes generally involve cyclization, rearrangement, or oxidation reactions, starting from readily available acyclic or heterocyclic precursors.

The decomposition of vinyl azides is a cornerstone method for generating 2H-azirines. nih.govrsc.org This transformation can be induced either thermally or photochemically, proceeding through a transient vinyl nitrene intermediate which subsequently cyclizes to form the strained three-membered ring. nih.gov

Thermolysis: The thermal decomposition of appropriately substituted vinyl azides, such as β-azidoacrylates, leads to the formation of 2H-azirine-3-carboxylates. researchgate.netacs.org The reaction is typically carried out by heating a solution of the vinyl azide (B81097) in an inert solvent like toluene or xylene. rsc.orgresearchgate.net This method is general, but the required high temperatures can sometimes lead to side reactions or decomposition of the desired product. rsc.org For instance, the pyrolysis of α-phenyl vinyl azide was among the first examples, yielding 2-phenylazirine in good yield. nih.gov

Photolysis: Photochemical decomposition offers a milder alternative to thermolysis. nih.gov Irradiation of a vinyl azide with UV light, often at specific wavelengths, can cleanly generate the corresponding 2H-azirine. nih.gov This method is particularly useful for substrates that are sensitive to high temperatures. Recent advancements have utilized continuous flow photochemistry to enhance safety and control over the reaction, allowing for the selective formation of 2H-azirines by carefully choosing the wavelength of light (e.g., 420-450 nm) to prevent subsequent photoreactions of the azirine product. nih.govresearchgate.net

| Method | Substrate Example | Conditions | Product | Yield | Reference |

| Thermolysis | 2-Azidoacrylamides | Pyrolysis in toluene | 2H-azirine-3-carboxamides | Moderate | researchgate.net |

| Photolysis | Substituted Vinyl Azide | 420 nm LED, flow reactor | 2H-azirine | 85% | nih.gov |

The synthesis of 2H-azirine-3-carboxylates can also be achieved through the elimination or oxidation of functionalized aziridine-2-carboxylate precursors. This approach is significant as it allows for the transfer of stereochemical information from a chiral aziridine (B145994) to the final azirine product.

A key example is the dehydrochlorination of enantiopure methyl 2-chloroaziridine-2-carboxylates. nih.govnih.gov Treatment of these precursors with a base induces elimination of hydrogen chloride, leading to the formation of the C=N double bond and yielding the first examples of enantiopure 2-substituted 2H-azirine-3-carboxylates. nih.gov This method represents a conceptual shift, as it constructs the azirine-3-carboxylate from an aziridine-2-carboxylate through a rearrangement of the functionality. The formation of the 2H-azirine-3-carboxylate is confirmed by trapping it with dienes in aza Diels-Alder reactions. nih.govnih.gov

| Precursor | Reagent/Conditions | Product Type | Key Feature | Reference |

| Methyl 2-chloroaziridine-2-carboxylates | Base-induced elimination | 2-substituted 2H-azirine-3-carboxylates | Asymmetric synthesis, provides enantiopure products | nih.govnih.gov |

The Neber rearrangement is a classical method for converting a ketoxime into an α-amino ketone, which proceeds through a 2H-azirine intermediate. wikipedia.org By selecting the appropriate substrate, this rearrangement can be adapted for the synthesis of 2H-azirine-3-carboxylates. The starting materials for this pathway are β-ketoxime sulfonates derived from β-keto esters.

In this reaction, the ketoxime is first converted to a better leaving group, typically an O-sulfonate (e.g., a tosylate). wikipedia.org Treatment with a mild base deprotonates the α-carbon, which then displaces the sulfonate group in an intramolecular nucleophilic substitution to form the 2H-azirine ring. wikipedia.org A significant advancement in this area is the development of an organocatalytic asymmetric Neber reaction. nih.gov Using a bifunctional thiourea catalyst, β-ketoxime sulfonates can be converted into chiral 2H-azirine carboxylic esters in good yields and with high enantioselectivity (up to 93% ee). nih.gov Alkaloid bases have also been employed to achieve an asymmetric synthesis of these compounds. scispace.com

| Catalyst/Base | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Bifunctional Thiourea (5 mol%) | β-Ketoxime sulfonates | Chiral 2H-azirine carboxylic esters | Good | up to 93% | nih.gov |

| Quinidine | Ketoxime p-toluenesulfonates of 3-oxocarboxylic esters | (R)-2H-azirine esters | Moderate | Moderate | scispace.com |

A modern and efficient approach to 2H-azirines involves the oxidative cyclization of enamines. organic-chemistry.orgacs.org This method is attractive due to its operational simplicity, mild reaction conditions, and the use of readily available starting materials. For the synthesis of 2H-azirine-3-carboxylates, the corresponding β-enamino esters serve as the precursors.

The reaction is typically mediated by an oxidizing agent. A facile and practical protocol employs molecular iodine (I₂) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.orgnih.gov This transition-metal-free approach provides a variety of 2H-azirine derivatives in high yields (up to 92%). organic-chemistry.org The proposed mechanism involves the iodination of the enamine followed by an intramolecular cyclization to form the azirine ring. organic-chemistry.org Other hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA), have also been successfully used for this transformation. organic-chemistry.org

| Oxidant | Base | Solvent | Yield | Key Features | Reference |

| Molecular Iodine (I₂) | DBU | CH₂Cl₂ | up to 92% | Transition-metal-free, mild conditions, scalable | organic-chemistry.orgnih.gov |

| Phenyliodine(III) diacetate (PIDA) | - | - | Good | Convenient conversion | organic-chemistry.org |

The rearrangement of isoxazoles is a powerful method for preparing 2H-azirine derivatives, particularly 2H-azirine-2-carboxylates. beilstein-journals.orgbeilstein-journals.org This transformation can be promoted by heat, light, or metal catalysts. The isomerization of isoxazoles containing a heteroatom substituent at the C5 position is especially effective. beilstein-journals.orgbeilstein-journals.org

For example, the iron(II) chloride (FeCl₂)-catalyzed isomerization of 5-chloroisoxazoles generates 2H-azirine-2-carbonyl chlorides. beilstein-journals.orgmdpi.com These reactive intermediates are not typically isolated but are treated in situ with nucleophiles, such as alcohols, to yield a wide variety of 2H-azirine-2-carboxylic acid esters. mdpi.com Similarly, rhodium catalysts like Rh₂(Piv)₄ have been used to isomerize 5-alkoxyisoxazoles into the corresponding azirine-2-carboxylates. organic-chemistry.orgbeilstein-journals.org While this is a dominant pathway for synthesizing the 2-carboxylate isomer, direct synthesis of the 3-carboxylate isomer from isoxazoles is less common and the regiochemical outcome is a critical consideration. Photochemical rearrangement of some 2-carbonyl-2H-azirines can lead to isoxazoles, indicating a thermodynamically favorable process in certain cases. mdpi.comresearchgate.net

| Precursor | Catalyst/Conditions | Intermediate | Final Product | Reference |

| 5-Chloroisoxazoles | FeCl₂, rt | 2H-Azirine-2-carbonyl chloride | 2H-Azirine-2-carboxylic acid esters/amides | beilstein-journals.orgmdpi.com |

| 5-Alkoxyisoxazoles | Rh₂(Piv)₄ | - | 2H-Azirine-2-carboxylates | organic-chemistry.orgbeilstein-journals.org |

The fundamental construction of the azirine ring can be achieved through the addition of carbenes or nitrenes to unsaturated bonds.

Carbene Addition to Nitriles: The reaction of a carbene with the carbon-nitrogen triple bond of a nitrile provides a direct route to the 2H-azirine skeleton. nih.gov When a carbenoid derived from a diazoacetate (e.g., ethyl diazoacetate) is used, it can add to a nitrile to form a 2H-azirine-3-carboxylate. This method installs the carboxylate group at the C3 position of the azirine ring. The reaction is often catalyzed by transition metals. A concerted pathway has been postulated for the addition of certain alkylcarbenes to nitriles. nih.gov

Nitrene Addition to Alkynes: The addition of a nitrene to the carbon-carbon triple bond of an alkyne is another classical approach. The reaction of a carboalkoxy nitrene, generated from an alkyl azidoformate, with an alkyne can theoretically yield a 2H-azirine-3-carboxylate. However, this reaction can also lead to other products, and control of the reaction pathway is crucial. The formation of 2H-azirines from nitrenes generated via other means, such as from oxime derivatives in the presence of copper and photoredox catalysts, has also been reported. organic-chemistry.org

These addition strategies offer a conceptually straightforward assembly of the azirine ring, though their practical application for synthesizing 2H-azirine-3-carboxylates depends heavily on the specific substrates and reaction conditions. uqu.edu.saresearchgate.net

Asymmetric Synthesis of 2H-Azirine-3-carboxylates

The generation of enantiomerically pure 2H-azirine-3-carboxylates is a key challenge in synthetic chemistry. Asymmetric synthesis provides a pathway to chiral molecules, which are crucial in fields such as medicinal chemistry and materials science.

Chiral Auxiliaries and Catalytic Methods

The asymmetric synthesis of 2-substituted 2H-azirine-3-carboxylates has been successfully achieved through the dehydrochlorination of methyl 2-chloroaziridine-2-carboxylates. nih.gov This method yields enantiopure 2-substituted 2H-azirine-3-carboxylates that can subsequently participate in reactions like the aza Diels-Alder reaction to produce bicyclic and tricyclic aziridines with high enantiomeric purity. nih.govacs.org Initial attempts to control the absolute stereochemistry by installing chiral auxiliaries directly on the carboxylate group of 2H-azirine-3-carboxylates proved unsuccessful. nih.gov However, the use of chiral sulfinimines (N-sulfinyl imines) as chiral auxiliaries in an aza-Darzens reaction with the lithium enolate of methyl dichloroacetate has been shown to be an effective method for the asymmetric construction of the precursor aziridine-2-carboxylates. nih.gov

Catalytic asymmetric methods offer an efficient alternative to the use of stoichiometric chiral auxiliaries. While the direct catalytic asymmetric synthesis of 2H-azirine-3-carboxylates is an ongoing area of research, related catalytic enantioselective reactions of 2H-azirines have been developed. For instance, chiral N,N'-dioxide/Sc(III) complexes have been used to catalyze the asymmetric imine amidation of 2H-azirines, providing enantioenriched aziridines and unreacted 2H-azirines. nih.gov Similarly, N-heterocyclic carbenes have been employed as catalysts in the aza-benzoin reaction of 2H-azirines with aldehydes to construct chiral aziridines. nih.gov These catalytic approaches highlight the potential for developing direct catalytic asymmetric syntheses of 2H-azirine-3-carboxylates.

Table 1: Asymmetric Synthesis of 2-Substituted 2H-Azirine-3-carboxylates via Dehydrochlorination

| Precursor | Reaction | Product | Enantiopurity | Ref |

|---|

Reductive Kinetic Resolution Approaches

Kinetic resolution is a powerful strategy for separating enantiomers of a racemic mixture. In the context of 2H-azirines, reductive kinetic resolution has emerged as a valuable technique. A copper hydride-catalyzed kinetic resolution of racemic 2H-azirines has been developed for the asymmetric preparation of N-H aziridine-2-carboxylates. chemrxiv.orgresearchgate.netchemrxiv.org This method allows for the synthesis of enantioenriched N-H aziridines with high diastereoselectivity and enantioselectivity (up to 94% ee), leaving behind the unreacted, enantioenriched 2H-azirine. chemrxiv.orgresearchgate.netchemrxiv.org

Another approach involves the kinetic resolution of 2H-azirines through asymmetric allylation reactions. This method, enabled by Bi(OAc)₃/chiral phosphoric acid catalysis, utilizes boron allylation reagents and demonstrates high kinetic resolution performance with a selectivity factor (s-factor) of up to 127. acs.orgfigshare.com

Table 2: Reductive Kinetic Resolution of Racemic 2H-Azirines

| Method | Catalyst System | Products | Key Features | Ref |

|---|---|---|---|---|

| Copper Hydride Reduction | Copper Hydride with Chiral Ligand | Enantioenriched N-H aziridine-2-carboxylate and enantioenriched 2H-azirine | High diastereoselectivity (>20:1) and enantioselectivity (up to 94%) | chemrxiv.orgresearchgate.netchemrxiv.org |

Transition Metal-Catalyzed Syntheses of 2H-Azirine-3-carboxylates

Transition metal catalysis offers efficient and versatile routes to complex organic molecules. Several transition metals, including rhodium, copper, and iron, have been employed in the synthesis of 2H-azirine-3-carboxylates and related derivatives.

Rhodium-Catalyzed Transformations

Rhodium catalysts have proven effective in the synthesis of 2H-azirine derivatives. For instance, Rh₂(Piv)₄ catalyzes the preparation of 2-halo-2H-azirine-2-carboxylic acid esters from 5-heteroatom-substituted 4-haloisoxazoles. organic-chemistry.org This rhodium-catalyzed approach is also applicable to the synthesis of azirine-2-carboxylates from non-halogenated 5-alkoxyisoxazoles. organic-chemistry.org Furthermore, an efficient rhodium-catalyzed rearrangement of α-oximino ketenes, derived from α-diazo oxime ethers, provides 2H-azirines bearing quaternary centers. organic-chemistry.org A notable synthesis of a 2H-azirine-2,2-dicarboxylic acid derivative, dimethyl 3-phenyl-2H-azirine-2,2-dicarboxylate, was achieved through a Rh₂(Piv)₄-catalyzed isomerization of methyl 5-methoxy-3-phenylisoxazole-4-carboxylate. nih.gov

Copper-Catalyzed Approaches

Copper catalysis has been utilized in various transformations involving 2H-azirines. The combination of a copper catalyst and a photoredox catalyst enables the selective imination of unactivated C-H bonds to furnish 2H-azirines. organic-chemistry.org In this process, iminyl radicals are trapped by copper ions to form high-valent Cu(III) imine intermediates, which then lead to the formation of nitrenes and subsequently 2H-azirines. organic-chemistry.org Copper(I) catalysts have also been employed in the asymmetric decarboxylative Mannich reaction of 2H-azirines with α,α-disubstituted cyanoacetic acids to produce chiral aziridines. nih.gov Additionally, as mentioned previously, copper hydride catalysis is central to the reductive kinetic resolution of racemic 2H-azirines. chemrxiv.orgresearchgate.netchemrxiv.org

Iron-Catalyzed Methods

Iron-catalyzed reactions provide a cost-effective and environmentally benign approach to the synthesis of 2H-azirine derivatives. An iron-catalyzed C(sp³)-H acyloxylation of aryl-2H-azirines using hypervalent iodine(III) reagents has been reported to provide monoacyloxylated 3-aryl-2H-azirines in good yields. organic-chemistry.org Furthermore, the isomerization of 3-aryl-5-chloroisoxazole-4-carbonyl chlorides to 3-aryl-2H-azirine-2,2-dicarbonyl dichlorides can be catalyzed by FeCl₂ at room temperature. beilstein-journals.org These dichlorides are versatile intermediates that can be readily converted to 2H-azirine-2,2-dicarboxylic acids and their derivatives. beilstein-journals.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| Propyl 2H-azirine-3-carboxylate |

| 2H-Azirine-3-carboxylates |

| Methyl 2-chloroaziridine-2-carboxylate |

| N-sulfinyl imines (sulfinimines) |

| Methyl dichloroacetate |

| Aziridine-2-carboxylates |

| N,N'-dioxide |

| N-heterocyclic carbenes |

| Bi(OAc)₃ |

| Boron allylation reagents |

| 2-halo-2H-azirine-2-carboxylic acid esters |

| 5-heteroatom-substituted 4-haloisoxazoles |

| 5-alkoxyisoxazoles |

| α-oximino ketenes |

| α-diazo oxime ethers |

| Dimethyl 3-phenyl-2H-azirine-2,2-dicarboxylate |

| Methyl 5-methoxy-3-phenylisoxazole-4-carboxylate |

| α,α-disubstituted cyanoacetic acids |

| Hypervalent iodine(III) reagents |

| 3-aryl-2H-azirines |

| 3-aryl-5-chloroisoxazole-4-carbonyl chlorides |

| 3-aryl-2H-azirine-2,2-dicarbonyl dichlorides |

| 2H-azirine-2,2-dicarboxylic acids |

| Rh₂(Piv)₄ |

Mechanistic Insights and Reactivity Profiles of 2h Azirine 3 Carboxylates

Intrinsic Ring Strain and Activation Mechanisms in 2H-Azirine-3-carboxylates

2H-Azirine-3-carboxylates are a fascinating class of three-membered nitrogen-containing heterocycles characterized by significant ring strain. This inherent strain is a primary driver of their reactivity, making them valuable intermediates in organic synthesis. skbu.ac.in The high reactivity stems from the distorted bond angles within the three-membered ring, which deviates substantially from ideal geometries. This strain energy facilitates ring-opening reactions, allowing the molecule to act as a precursor to various other functional groups and heterocyclic systems. skbu.ac.inacs.org

The activation of the 2H-azirine ring can be achieved through several mechanisms, including thermal and photochemical methods. The C=N double bond and the nitrogen lone pair are activated by the high ring strain, enabling a variety of reactions with nucleophiles. nih.gov For instance, 2H-azirines can function as either nucleophiles or electrophiles and can participate in cycloaddition reactions. researchgate.net The presence of a carboxylate group at the 3-position further influences the electronic properties of the ring, impacting its reactivity profile.

One of the key activation pathways involves the cleavage of the C2-N single bond. X-ray crystallographic studies of highly substituted 2H-azirines have revealed an unusually long C2-N bond, which helps to explain the preference for C2-N bond cleavage in thermal reactions. researchgate.net This cleavage leads to the formation of reactive intermediates such as vinyl nitrenes. Additionally, photochemical excitation can lead to the cleavage of the C2-C3 bond, generating nitrile ylides. researchgate.net The specific reaction pathway is often dictated by the nature of the substituents on the azirine ring and the reaction conditions employed.

Recent advancements have also explored the use of transition metal catalysis to activate 2H-azirines. For example, Rh(III)-catalyzed sp³-C-H activation has been utilized in the formation of 2H-azirines. researchgate.net Furthermore, the development of asymmetric syntheses, such as the dehydrochlorination of methyl 2-chloroaziridine-2-carboxylates, has provided access to enantiopure 2-substituted 2H-azirine-3-carboxylates. nih.govnih.gov These chiral azirines are effective aza-dienophiles in Diels-Alder reactions, highlighting another facet of their activation and reactivity. nih.gov

The reactivity of 2H-azirine-3-carboxylates is summarized in the table below, showcasing the diverse transformations they can undergo.

| Activation Method | Intermediate | Subsequent Reaction |

| Thermal | Vinyl Nitrene | Ring expansion, insertion |

| Photochemical | Nitrile Ylide | Cycloaddition |

| Nucleophilic Addition | Aziridine (B145994) | Further functionalization |

| Diels-Alder | Bicyclic Aziridine | Complex heterocycle synthesis |

Photochemical Reactions of 2H-Azirine-3-carboxylates

The photochemistry of 2H-azirine-3-carboxylates is a rich and complex field, primarily centered around the photoinduced cleavage of the strained three-membered ring. This process provides a powerful tool for the generation of reactive intermediates that can be trapped to form a variety of heterocyclic compounds. wikipedia.org

Upon photochemical excitation, 2H-azirines can undergo cleavage of either the C2-C3 single bond or the C2-N single bond. The predominant pathway is highly dependent on the substitution pattern of the azirine ring and the irradiation wavelength. conicet.gov.ar

C-C Bond Cleavage: The photolysis of most 2H-azirines, particularly those with a conjugating substituent at the C2 position, primarily leads to the cleavage of the C2-C3 bond. researchgate.net This process is highly efficient and results in the formation of a nitrile ylide, a versatile 1,3-dipole. wikipedia.orgelsevierpure.com

C-N Bond Cleavage: While less common for aliphatic 2H-azirines, C-N bond cleavage can occur, leading to the formation of a vinyl nitrene intermediate. This pathway has been observed in specific cases, such as with 2H-azirines bearing a naphthyl substituent at C2, where the cleavage can be controlled by the irradiation wavelength. conicet.gov.ar The presence of two electron-withdrawing groups, like a methoxycarbonyl group and a chlorine atom, can also promote C-N bond cleavage by facilitating intersystem crossing to the triplet state. conicet.gov.arresearchgate.net

A comparative summary of the two cleavage pathways is presented below:

| Cleavage Pathway | Predominant Substituents | Intermediate |

| C-C Fission | Conjugating group at C2 | Nitrile Ylide |

| C-N Fission | Naphthyl at C2, two electron-withdrawing groups | Vinyl Nitrene |

The photochemical generation of nitrile ylides from 2H-azirines is a cornerstone of their photoreactivity. Irradiation with UV light efficiently opens the azirine ring to form these 1,3-dipolar species. elsevierpure.com These nitrile ylides are highly reactive and can be trapped by a wide array of dipolarophiles, leading to the synthesis of various five-membered heterocyclic rings, such as pyrrolines. wikipedia.org

The reactivity of the generated nitrile ylide is influenced by its electronic and steric properties, which are in turn determined by the substituents of the original azirine. For instance, nitrile ylides derived from azirines with conjugating groups can participate in 1,5-dipolar electrocyclic ring closures. researchgate.net The reaction of nitrile ylides with electron-deficient olefins has been studied in detail, revealing evidence for the reversible formation of an ylide-olefin complex. elsevierpure.com

Substituents on the 2H-azirine ring play a crucial role in dictating the outcome of photochemical reactions. The nature and position of these substituents can influence the preferred bond cleavage pathway and the reactivity of the resulting intermediates.

For example, the presence of a phenyl group at C3 has been shown to affect the wavelength dependence of the photochemistry. researchgate.net Furthermore, the introduction of electron-withdrawing groups can significantly alter the photoreactivity. In the case of methyl 2-chloro-3-methyl-2H-azirine-2-carboxylate, the simultaneous presence of a methoxycarbonyl group and a chlorine atom accelerates intersystem crossing to the triplet state, promoting the otherwise rare C-N bond cleavage. conicet.gov.arresearchgate.net

The effect of substituents on the C-N bond cleavage pathway is particularly noteworthy. Irradiation of 3-methyl-2-(1-naphthyl)-2H-azirine with longer wavelength light leads to C-N cleavage, while shorter wavelengths favor C-C cleavage. conicet.gov.ar Moreover, substituting the naphthyl group with a halogen or a nitro group can also lead to a mixture of C-C and C-N cleavage products, or even exclusive C-N cleavage in the case of the nitro group. conicet.gov.ar

Thermal Rearrangements and Reactions

In contrast to their photochemical behavior, the thermal reactions of 2H-azirine-3-carboxylates are generally dominated by the cleavage of the C2-N bond. rsc.org This process leads to the formation of vinyl nitrene intermediates, which can then undergo a variety of subsequent transformations.

The thermal decomposition of 2H-azirines typically proceeds through a vinyl nitrene intermediate. rsc.orgrsc.org The formation of this intermediate has been firmly established through experiments such as the thermal racemization of optically active 3-methyl-2-phenyl-2H-azirine, which was found to be significantly faster than its rearrangement to 2-methylindole. rsc.org

Once formed, the vinyl nitrene can undergo several types of reactions:

Intramolecular C-H Insertion: The vinyl nitrene can insert into an adjacent C-H bond, leading to the formation of cyclic products. For example, the thermolysis of 2,3-diphenyl-2H-azirine yields 2-phenylindole. rsc.orgrsc.org

Addition to a Neighboring π-Bond: The nitrene can add across a nearby double or triple bond, resulting in the formation of new ring systems.

Ring Expansion: Thermal reactions of 2H-azirines can lead to ring-expanded products. For instance, the thermolysis of certain 2H-azirines can produce oxazoles. researchgate.net

The specific products formed depend on the structure of the starting azirine and the reaction conditions. The thermolysis of 2,3-diphenyl-2H-azirine at high temperatures can lead to a complex mixture of products, including 2-phenylindole, tetraphenylpyrrole, and triphenylimidazole, among others. rsc.orgrsc.org

The following table summarizes some of the key thermal transformations of 2H-azirines involving vinyl nitrene intermediates.

| Starting Azirine | Key Product(s) |

| 3-Methyl-2-phenyl-2H-azirine | 2-Methylindole |

| 2,3-Diphenyl-2H-azirine | 2-Phenylindole, 2,4,5-Triphenylimidazole, Tetraphenylpyrrole |

| Substituted 2H-Azirine-2-carboxylates | 4-Carboxy-oxazoles |

Intramolecular Ring Expansion Reactions

One of the significant reactive pathways for 2H-azirine-3-carboxylates involves intramolecular ring expansion, a process driven by the release of ring strain. These reactions often lead to the formation of more stable five-membered heterocyclic systems. A notable example is the Rh(II)-catalyzed intramolecular ring expansion of azirinyl-substituted diazodicarbonyl compounds. rscf.ru This process, conducted in the presence of water, yields 2-hydroxy-3-oxo-2,3-dihydro-1H-pyrrole-2-carboxylates in excellent yields. rscf.ru DFT calculations suggest that the reaction proceeds through a concerted mechanism involving the opening of the azirine ring and subsequent recyclization to the pyrrolinone derivative. rscf.ru

This transformation highlights the utility of the strained 2H-azirine ring as a precursor to more complex heterocyclic structures. The intramolecular nature of this reaction allows for a high degree of control over the resulting product architecture.

Cycloaddition Chemistry of 2H-Azirine-3-carboxylates

The strained C=N double bond in Propyl 2H-azirine-3-carboxylate makes it an excellent participant in various cycloaddition reactions. The presence of the electron-withdrawing carboxylate group enhances its reactivity as a dienophile and a dipolarophile.

2H-azirine-3-carboxylates can undergo formal [3+2] cycloaddition reactions with a variety of dipolarophiles. These reactions can be initiated photochemically or through catalysis, often involving the in-situ generation of the 2H-azirine. For instance, the energy transfer-catalyzed ring opening of isoxazole-5(4H)-ones can generate a transient 2H-azirine, which then undergoes a [3+2] cycloaddition with electrophiles to furnish valuable pyrroline-type moieties. researchgate.netresearchgate.net

Visible light has also been employed to promote the formal (3+2)-cycloaddition of 2H-azirines with enones, leading to the synthesis of Δ1-pyrrolines. nih.gov This method has been shown to produce a range of trisubstituted Δ1-pyrrolines in good yields and with moderate diastereoselectivity. nih.gov Furthermore, copper(II)-catalyzed [3+2] cycloaddition of 2H-azirines with six-membered cyclic enols provides a route to various fused pyrrole (B145914) heterocycles, such as pyrrolo[3,2-c]quinolones and chromeno[3,4-b]pyrroles. mdpi.comnih.gov

A selection of representative [3+2] cycloaddition reactions is presented in the table below.

| 2H-Azirine Derivative | Dipolarophile | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-Aryl-2H-azirine | Enone | Visible Light, Flow | Δ1-Pyrroline | 41-93 | nih.gov |

| 3-Aryl-2H-azirine | Cyclic Enol | Cu(II) | Pyrrolo[3,2-c]quinolone | Good to Excellent | mdpi.comnih.gov |

| In-situ generated 2H-azirine | Electrophile | Energy Transfer Catalyst | Pyrroline derivative | - | researchgate.netresearchgate.net |

As potent dienophiles, 2H-azirine-3-carboxylates readily participate in Diels-Alder reactions with a wide array of electron-rich dienes. researchgate.net These [4+2] cycloadditions typically proceed at room temperature to afford stable bicyclic aziridine adducts. researchgate.net The reaction is versatile, accommodating both cyclic and acyclic dienes. researchgate.net

For example, the reaction of methyl 2-aryl-2H-azirine-3-carboxylates with furan (B31954) derivatives yields the corresponding Diels-Alder adducts. rsc.orgresearchgate.net Similarly, reactions with 1,3-diphenylisobenzofuran (B146845) produce isomeric endo and exo cycloadducts. rsc.orgresearchgate.net The reactivity of the azirine is enhanced by the combination of ring strain and the electron-withdrawing nature of the carboxylate group, making them effective dienophiles even with less reactive dienes. researchgate.net

The Diels-Alder reactions of 2H-azirine-3-carboxylates are characterized by high levels of regioselectivity and stereoselectivity. The prevailing stereochemical outcome is the formation of the endo-cycloadduct, a result of secondary orbital interactions between the diene and the dienophile. researchgate.net An exception to this trend is the reaction with furan, which has been observed to yield the exo-adduct. researchgate.net

In terms of regioselectivity, when an unsymmetrical diene is employed, the reaction favors the formation of one constitutional isomer over the other. masterorganicchemistry.com Generally, the more nucleophilic terminus of the diene combines with the carbon atom of the C=N bond of the azirine. researchgate.netrsc.org This selectivity can be rationalized by considering the electronic properties of the reactants. masterorganicchemistry.commdpi.com

The table below summarizes the selectivity observed in representative Diels-Alder reactions.

| 2H-Azirine Derivative | Diene | Product Stereochemistry | Regioisomer(s) | Reference |

| Methyl 2-aryl-2H-azirine-3-carboxylate | Cyclic Dienes | endo | Single regioisomer | researchgate.net |

| Methyl 2-aryl-2H-azirine-3-carboxylate | Acyclic Dienes | endo | Single regioisomer | researchgate.net |

| Methyl 2-aryl-2H-azirine-3-carboxylate | Furan | exo | Single regioisomer | researchgate.netrsc.org |

| Methyl 2-aryl-2H-azirine-3-carboxylate | Isoprene | - | Mixture of regioisomers | researchgate.netrsc.org |

2H-azirine-3-carboxylates are effective aza-dienophiles in aza-Diels-Alder reactions, providing access to highly functionalized tetrahydropyridines. researchgate.net The use of chiral auxiliaries on the azirine has been explored to achieve diastereoselective aza-Diels-Alder reactions, yielding bicyclic and tricyclic heterocyclic compounds with high diastereomeric excess, particularly under Lewis acid catalysis. researchgate.net Enantioselective [4+2] cycloaddition reactions with cyclopentadiene (B3395910) have also been investigated using various chiral Lewis acid complexes. researchgate.net

The development of asymmetric syntheses for 2H-azirine-3-carboxylates has further expanded the scope of their application in aza-Diels-Alder reactions, allowing for the generation of enantiomerically pure bicyclic and tricyclic aziridine carboxylates. nih.govnih.gov

Diels-Alder Reactions with Diverse Dienes

Nucleophilic Additions to 2H-Azirine-3-carboxylates

The electrophilic carbon atom of the C=N bond in 2H-azirine-3-carboxylates is susceptible to attack by a variety of nucleophiles. nih.govskbu.ac.in These reactions typically result in the formation of either stable aziridine adducts or products derived from subsequent ring-opening of the initially formed aziridine. mdpi.com

The outcome of the nucleophilic addition is dependent on the nature of the nucleophile and the reaction conditions. For instance, the reaction with thiols and propargyl alcohol has been shown to yield the corresponding aziridines through addition across the C=N bond. rsc.org In contrast, primary and secondary aliphatic amines often lead to the formation of methyl 3-aminoacrylates, products of ring-opening. rsc.org An organocatalytic asymmetric nucleophilic addition of arylpyrazoles to 2H-azirines has been developed, affording chiral aziridines in high yields and enantioselectivities. rsc.org

A summary of nucleophilic addition reactions is provided in the table below.

| 2H-Azirine Derivative | Nucleophile | Product Type | Yield (%) | Reference |

| Methyl 2-aryl-2H-azirine-3-carboxylate | Thiols | Aziridine | - | rsc.org |

| Methyl 2-aryl-2H-azirine-3-carboxylate | Propargyl alcohol | Aziridine | - | rsc.org |

| Methyl 2-aryl-2H-azirine-3-carboxylate | Primary/Secondary Amines | 3-Aminoacrylate (ring-opened) | - | rsc.org |

| 2H-Azirine | Arylpyrazole | Chiral Aziridine | up to 98 | rsc.org |

Reaction with Carbon Nucleophiles

The strained C=N bond of 2H-azirine-3-carboxylates readily reacts with various carbon-based nucleophiles, leading to the formation of functionalized aziridines or products of further rearrangement.

One of the most well-documented reactions is their participation as dienophiles in Diels-Alder reactions . 2H-Azirine-3-carboxylates, such as the methyl or benzyl (B1604629) esters, are effective aza-dienophiles that react with a range of electron-rich dienes at room temperature. nih.govresearchgate.net These cycloadditions are typically highly regioselective and stereoselective, favoring the endo addition product. nih.gov For example, enantiopure 2-substituted 2H-azirine-3-carboxylates undergo aza-Diels-Alder reactions with dienes to yield enantiomerically pure bicyclic and tricyclic aziridine carboxylates in good yields. nih.govnih.gov

The reaction with organometallic reagents like organolithium and Grignard reagents has also been explored, although to a lesser extent. beilstein-journals.org The addition of organolithium compounds to 2,3-disubstituted 2H-azirines can proceed with high diastereoselectivity, affording functionalized NH-aziridines. beilstein-journals.org For instance, the reaction of 2,3-diphenyl-2H-azirine with hexyl- or isobutyllithium (B1630937) results in the selective attack of the nucleophile on the face opposite to the C3-phenyl substituent. beilstein-journals.org Similarly, the addition of Grignard reagents to 2H-azirine-2-carboxylates typically results in the formation of the corresponding aziridine derivatives. mdpi.comresearchgate.net There is evidence for the in-situ formation of a 2H-azirine-3-carboxylate intermediate from an N-sulfinyl aziridine-2-carboxylate, which then reacts with a Grignard reagent at the C2 position. nih.gov

More complex carbon nucleophiles can also be employed. In a notable example, a copper(I)-catalyzed asymmetric decarboxylative Mannich reaction has been developed. researchgate.net This process involves the generation of a nucleophile from an α,α-disubstituted cyanoacetic acid, which then adds to a 2H-azirine activated by protonation. This reaction produces chiral aziridines with adjacent tetrasubstituted and quaternary stereocenters with high diastereoselectivity and enantioselectivity. researchgate.net

| Nucleophile Type | Reagent Example | Product Type | Key Features |

| Diene | 2,3-Dimethylbutadiene | Bicyclic Aziridine | High regio- and stereoselectivity (endo addition) nih.gov |

| Organolithium | Phenyllithium | NH-Aziridine | Stereoselective addition beilstein-journals.org |

| Grignard Reagent | Phenylmagnesium bromide | Aziridine | Addition to the C=N bond nih.govmdpi.com |

| Enolate Precursor | Cyanoacetic acid | Chiral Aziridine | Cu(I)-catalyzed, asymmetric researchgate.net |

Reaction with Heteroatom Nucleophiles (Oxygen, Sulfur, Nitrogen)

The electrophilic nature of the C=N bond in 2H-azirine-3-carboxylates facilitates addition reactions with a variety of heteroatom nucleophiles.

Oxygen nucleophiles , such as alcohols and carboxylic acids, readily add across the strained double bond. Propargyl alcohol, for instance, reacts with methyl 2-aryl-2H-azirine-3-carboxylates to yield the corresponding aziridine. rsc.org Carboxylic acids also add to the azirine ring, a reaction that can be a key step in more complex transformations. nih.gov In some cases, the initial adduct can undergo further reactions, such as ring-opening. For example, a palladium-catalyzed reaction of 2H-azirines with carboxylic acids leads to the formation of α-amido ketones through nucleophilic addition followed by C-N bond cleavage and thermal rearrangement. x-mol.com

Sulfur nucleophiles , particularly thiols, are highly reactive towards 2H-azirine-3-carboxylates, adding across the C=N bond to give stable aziridines. rsc.org This reactivity has been exploited in bioconjugation, where 2H-azirines act as bifunctional linkers for cysteine residues. The process involves a thiol addition followed by a ring-opening that cleaves the C-N double bond, demonstrating a novel, metal-free method for linking thiol-containing biomolecules. acs.org

Nitrogen nucleophiles , including primary and secondary aliphatic amines, react with 2H-azirine-3-carboxylates, often leading to ring-opened products like methyl 3-aminoacrylates rather than the expected aziridines. rsc.org However, reactions with NH-acidic heterocycles (pKa < 8), such as certain azetidine-2,4-diones, can occur spontaneously at room temperature after protonation of the azirine, leading to more complex heterocyclic systems. nih.gov

| Nucleophile | Reagent Example | Product Type |

| Oxygen | Propargyl alcohol | Aziridine rsc.org |

| Oxygen | Carboxylic Acid | α-Amido Ketone (with Pd catalyst) x-mol.com |

| Sulfur | Thiophenol | Aziridine rsc.org |

| Nitrogen | Morpholine | Methyl 3-aminoacrylate rsc.org |

| Nitrogen | Azetidine-2,4-dione | 1,4-Diazepine derivative nih.gov |

Transition Metal-Catalyzed Ring-Opening and Functionalization

Transition metal catalysis provides a powerful platform for the ring-opening and subsequent functionalization of 2H-azirines and their derived intermediates, enabling the construction of complex molecular architectures that would be challenging to access through other means.

Cross-Coupling Strategies with Azirine-Derived Intermediates

Palladium catalysis has been instrumental in developing cross-coupling strategies involving the ring-opening of 2H-azirines. A notable strategy involves a palladium-catalyzed ring-opening reaction of 2H-azirines with hydrazones to construct polysubstituted pyrazoles. researchgate.net Another innovative domino reaction, mediated by norbornene, involves the palladium-catalyzed reaction of 2H-azirines with aryl iodides to furnish indoles or polycyclic dihydroimidazoles. researchgate.net

While these reactions start with the 2H-azirine itself, many powerful cross-coupling methods utilize the corresponding aziridines, which can be considered stable intermediates derived from azirines. For example, enantiopure aziridine-2-carboxylates undergo palladium-catalyzed, regioselective, and enantiospecific Suzuki-Miyaura cross-coupling with arylboronic acids to produce chiral β-arylated α-amino acids. nih.gov This highlights how the reactivity of the strained ring, preserved in the aziridine, can be unlocked by a transition metal catalyst for C-C bond formation. Similarly, copper-catalyzed Friedel-Crafts alkylation of indoles with N-sulfonylaziridines provides a route to indole-substituted chiral aminoethylamines. nih.gov

| Metal Catalyst | Coupling Partners | Product |

| Palladium | 2H-Azirine + Hydrazone | Polysubstituted Pyrazole researchgate.net |

| Palladium | 2H-Azirine + Aryl Iodide (+ Norbornene) | Indole / Dihydroimidazole researchgate.net |

| Palladium | Aziridine-2-carboxylate + Arylboronic Acid | β-Aryl-α-amino acid nih.gov |

| Copper | N-Sulfonylaziridine + Indole | Indole-substituted amine nih.gov |

Regioselective and Stereospecific Transformations

The ability to control the regioselectivity and stereospecificity of ring-opening reactions is crucial for the synthetic utility of azirine-derived intermediates. Transition metal catalysis has proven highly effective in achieving this control.

Palladium catalysis, in particular, allows for switchable regioselectivity in the ring-opening of aziridines. The outcome of the reaction can be directed to either the C2 or C3 position of the aziridine ring by carefully selecting the phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand on the palladium catalyst. acs.org Computational studies suggest that the oxidative addition of the aziridine to the palladium center is the regioselectivity- and stereospecificity-determining step. acs.org

Rhodium catalysts have been employed for the regioselective allylic alkylation of hydroxyarenes with vinyl aziridines, where the hydroxyarene acts as a C-nucleophile. nih.gov This chirality-transfer strategy allows the synthesis of chiral 2-vinyl-2-arylethylamine derivatives from optically active vinyl aziridines. nih.gov

Copper catalysis has also been used for highly enantioselective transformations. A copper-catalyzed silylation using a silyl (B83357) boronic ester as a silicon nucleophile source enables the enantioselective addition to 3-substituted 2H-azirines. nih.gov This reaction produces C-silylated, unprotected (N-H) aziridines in high yields and with excellent enantioselectivity. nih.gov Furthermore, a copper-hydride catalyzed kinetic resolution of racemic 2H-azirines provides access to both enantioenriched N-H aziridine-2-carboxylates and the unreacted, enantioenriched 2H-azirines, achieving high diastereoselectivity and enantioselectivity. chemrxiv.orgchemrxiv.org

These examples underscore the power of transition metal catalysis to precisely control the ring-opening of strained azirine systems, enabling the synthesis of highly functionalized and stereochemically defined molecules.

Theoretical and Computational Studies on 2h Azirine 3 Carboxylates

Electronic Structure and Bonding Analysis

The defining characteristic of the 2H-azirine ring is its significant ring strain, with a calculated total strain energy of 44.6–48 kcal/mol. chemrxiv.org This high degree of strain profoundly influences its bonding and chemical reactivity. acs.orgskbu.ac.in Computational and crystallographic studies reveal a unique bonding arrangement within the three-membered ring. nih.govrsc.org

A key feature identified through these studies is the unusually long and weak C2-N single bond. nih.gov X-ray crystallography of various 2H-azirine derivatives consistently shows this bond length to be around 1.57 Å, which is significantly longer than a typical C-N single bond. nih.gov This elongation indicates a weakened bond, predisposing the molecule to facile C2-N cleavage during thermal reactions. researchgate.net

In contrast, the C=N double bond is relatively strong and highly electrophilic. The presence of an electron-withdrawing carboxylate group at the C3 position further activates this imine bond, making it susceptible to nucleophilic attack and a good dienophile in cycloaddition reactions. rsc.org Density Functional Theory (DFT) calculations, often using the B3LYP functional, have been instrumental in modeling this electronic environment. benthamdirect.comscispace.com These calculations help to map the electron density, identify molecular orbitals, and rationalize the molecule's inherent reactivity. benthamdirect.com

Table 1: Representative Bond Geometries in 2H-Azirine Derivatives

| Bond | Typical Length (Å) | Hybridization of Atoms | Computational Note |

| C2-N (single bond) | ~1.57 | C(sp³)-N(sp²) | Consistently found to be elongated in X-ray and DFT studies, indicating weakness. nih.gov |

| C3=N (double bond) | ~1.28 | C(sp²)=N(sp²) | Acts as the primary electrophilic site, activated by the C3-carboxylate. |

| C2-C3 (single bond) | ~1.48 | C(sp³)-C(sp²) | Cleavage of this bond is a key step in photochemical reactions leading to nitrile ylides. nih.gov |

Note: The values are approximate and can vary based on the specific substituents on the azirine ring.

Computational Elucidation of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) calculations have become a cornerstone for mapping the reaction pathways of 2H-azirine-3-carboxylates. By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct detailed potential energy surfaces that explain reaction feasibility, kinetics, and selectivity.

Formation from Isoxazoles: The synthesis of 2H-azirines often involves the isomerization of isoxazoles. DFT calculations have elucidated the mechanism of this transformation, showing that in the presence of an iron(II) chloride catalyst, an isoxazole-Fe complex forms. beilstein-journals.org This complexation facilitates the cleavage of the weak N–O bond, followed by a 1,3-cyclization to yield the 2H-azirine ring structure. beilstein-journals.org

Cycloaddition Reactions: 2H-Azirine-3-carboxylates are known to be excellent partners in cycloaddition reactions, particularly aza-Diels-Alder reactions. researchgate.net Computational studies at the B3LYP/6-31G* level of theory have been used to analyze the interaction between the azirine (as the dienophile) and various dienes. benthamdirect.com These studies rationalize the high regio- and stereoselectivity observed, which typically result from a concerted endo addition pathway. acs.org The calculations confirm that the reaction is kinetically favored and driven by the release of ring strain. acs.org

Dimerization and Ring-Opening: The reaction mechanisms for more complex transformations have also been unraveled. For instance, the oxidative cyclodimerization of 2H-azirine-2-carboxylates to form pyrimidines was investigated using DFT. mdpi.com The calculations revealed a multi-step mechanism involving the nucleophilic addition of N,N-diethylhydroxylamine (formed from the oxidation of triethylamine), generation of an azomethine ylide intermediate, and a subsequent 1,3-dipolar cycloaddition with a second azirine molecule. mdpi.com Such detailed mechanistic insights are crucial for optimizing reaction conditions and expanding the synthetic utility of these compounds. mdpi.comresearchgate.net

Nonadiabatic Dynamics Simulations for Photochemical Pathways

The photochemistry of 2H-azirines is distinct from their thermal chemistry and is governed by transitions between different electronic states. The primary photochemical pathway involves the cleavage of the C2-C3 single bond upon absorption of UV light, leading to the formation of a highly reactive nitrile ylide intermediate. researchgate.netnih.gov

Understanding these ultrafast processes requires computational methods that can simulate molecular motion across coupled potential energy surfaces. ruhr-uni-bochum.deNonadiabatic dynamics simulations , often performed "on-the-fly" with methods like CASSCF, are the theoretical tool for this purpose. nih.govrsc.org These simulations model the evolution of a molecule after it has been electronically excited by light. ruhr-uni-bochum.de

A typical simulation involves these key steps:

Photoexcitation: The molecule is promoted from its ground electronic state (S₀) to an excited state (e.g., S₁, S₂). For 2H-azirines, this is often an n→π* transition. nih.govnih.gov

Dynamics on the Excited State: The trajectory of the molecule is propagated on the potential energy surface of the excited state. This can lead to bond cleavages, such as the C-C bond fission in azirines. nih.govnih.gov

Nonadiabatic Transitions: When the potential energy surfaces of two electronic states come close in energy, for instance at a "conical intersection," the molecule can "hop" from the higher state to the lower one. nih.govruhr-uni-bochum.de This is how the molecule returns to the ground state to form the final photoproduct.

For 2H-azirines, simulations have shown that photochemical cleavage of the C-C bond is an ultrafast nonadiabatic process that can occur in less than 100 femtoseconds, proceeding through an S₁/S₀ conical intersection to yield the nitrile ylide. nih.gov While the C-N bond cleavage is less common for aliphatic azirines, theoretical studies suggest that electron-withdrawing substituents, such as a carboxylate group, can facilitate intersystem crossing to a triplet state (T₁), where C-N cleavage becomes a more favorable pathway. scispace.com Although specific nonadiabatic dynamics simulations on propyl 2H-azirine-3-carboxylate are not prevalent in the literature, the established photochemical behavior of the 2H-azirine-carboxylate scaffold provides a robust model for its expected reactivity. scispace.comnih.govnih.gov

Prediction of Reactivity and Selectivity

A major application of computational chemistry is the a priori prediction of chemical reactivity and selectivity, which guides synthetic efforts and reduces trial-and-error experimentation. For 2H-azirine-3-carboxylates, theoretical models are used to forecast their behavior in various reactions.

Cycloaddition Selectivity: In Diels-Alder reactions, DFT calculations can predict both regioselectivity and stereoselectivity. By comparing the activation energies of the transition states for different possible products (e.g., endo vs. exo, or different regioisomers), the most likely outcome can be determined. benthamdirect.comacs.org Distortion/interaction analysis, a computational technique, has suggested that for cycloadditions of 2H-azirines, the energetic penalty required to deform the azirine to fit into the transition state geometry is a primary factor controlling selectivity. acs.org Furthermore, analysis of local electrophilicity and nucleophilicity indices can quantitatively interpret the preferred sites of interaction between the azirine and its reaction partner. benthamdirect.com

Kinetic Resolution and Substituent Effects: Computational studies are also vital in understanding enantioselective reactions. In the copper-hydride-catalyzed kinetic resolution of racemic 2H-azirines, a linear free-energy relationship was observed between the transition state energies and the electronic properties (Hammett σₚ values) of substituents on the aryl ring. chemrxiv.org This computational analysis provided insight into how electron-donating or electron-withdrawing groups influence the reaction rate and enantioselectivity, thereby allowing for the prediction of outcomes for a range of substrates. chemrxiv.org

Synthetic Utility and Advanced Applications of 2h Azirine 3 Carboxylates

Construction of Nitrogen-Containing Heterocyclic Systems

The high reactivity of the 2H-azirine ring system makes it an exceptional precursor for the synthesis of various nitrogen-containing heterocycles. Through cycloaddition, ring-expansion, and rearrangement reactions, these strained molecules provide access to important heterocyclic scaffolds.

2H-Azirine-3-carboxylates are versatile starting materials for synthesizing five-membered nitrogen heterocycles like pyrroles and their partially saturated analogues, pyrrolines.

One modern approach involves a visible-light-promoted formal (3+2)-cycloaddition between 2H-azirines and enones to produce Δ1-pyrrolines. This method can yield trisubstituted Δ1-pyrrolines in good yields. nih.gov When chalcones are used instead of enones, the reaction sequence can be extended through a subsequent oxidation step to afford highly substituted pyrroles. nih.gov

A more traditional and general synthesis involves the reaction of 2H-azirines with enamines. rsc.orgpsu.edu This reaction typically produces a mixture of 2,3- and 3,4-dihydropyrroles, which can then be converted to the corresponding 1H-pyrrole-2-carboxylic acid derivatives upon treatment with acid. rsc.orgpsu.edu

Furthermore, an intramolecular rhodium-catalyzed ring-expansion strategy has been developed using 2-(diazoacetyl)azirines. These precursors undergo a transformation to yield 2-hydroxy-3-oxo-2,3-dihydro-1H-pyrrole-2-carboxylates, which are valuable, highly functionalized pyrrolinone derivatives. rscf.ru

| Starting Azirine Derivative | Reagent(s) | Product Type | Reference(s) |

| 2H-Azirine | Enone, Visible Light | Δ1-Pyrroline | nih.gov |

| 2H-Azirine | Chalcone, Visible Light | Tetrasubstituted Pyrrole (B145914) | nih.gov |

| 2H-Azirine | Enamine, Acid | 1H-Pyrrole-2-carboxylate | rsc.orgpsu.edu |

| 2-(Diazoacetyl)azirine | Rh(II) catalyst, H₂O | 2-Hydroxy-3-oxo-dihydropyrrole | rscf.ru |

The strained azirine ring can be selectively opened and rearranged to form other heterocyclic systems, such as oxazoles. For instance, under thermal conditions, certain 2H-azirine intermediates can undergo ring opening to form a nitrile ylide. This reactive intermediate can then cyclize to produce an oxazole-4-carboxylic acid derivative. beilstein-journals.org

A chemodivergent domino reaction using 2H-azirines and acetone (B3395972) highlights their versatile reactivity. In the presence of a strong acid like trifluoromethanesulfonic acid (TfOH), acetone acts as an electrophile, reacting with the azirine to yield 3-oxazolines. organic-chemistry.org This contrasts with the base-mediated reaction, which leads to pyrroles. organic-chemistry.org

| Starting Azirine Derivative | Reagent(s) | Product Type | Reference(s) |

| 2H-Azirine-2,2-dicarbonyl dichloride | Heat, H₂O | Oxazole-4-carboxylic acid | beilstein-journals.org |

| 2H-Azirine | Acetone, Trifluoromethanesulfonic acid | 3-Oxazoline | organic-chemistry.org |

2H-Azirine-3-carboxylates are excellent dienophiles in aza-Diels-Alder reactions due to the combined effects of ring strain and activation by the electron-withdrawing carboxylate group. nih.govresearchgate.net This reactivity allows for the construction of complex bicyclic and tricyclic aziridine (B145994) scaffolds.

These cycloaddition reactions are often highly regio- and stereoselective, typically proceeding via an endo addition of the azirine to the diene. nih.gov They react with a variety of dienes, including cyclopentadiene (B3395910), 2,3-dimethylbutadiene, and even electron-rich dienes like Danishefsky's diene, at room temperature to give the corresponding cycloadducts in good yields. nih.govresearchgate.netresearchgate.net The resulting fused aziridines are valuable intermediates for further synthetic transformations. The asymmetric synthesis of enantiopure 2-substituted 2H-azirine-3-carboxylates allows for these Diels-Alder reactions to be carried out stereoselectively, producing enantiomerically pure bi- and tricyclic aziridines. nih.govnih.gov

| Azirine Dienophile | Diene | Product Type | Reference(s) |

| Methyl 2-aryl-2H-azirine-3-carboxylate | Furan (B31954) | exo-Cycloadduct | researchgate.net |

| Benzyl (B1604629) 2H-azirine-3-carboxylate | Cyclopentadiene | Bicyclic Aziridine | researchgate.net |

| Chiral 2H-Azirine-3-carboxylate | 2,3-Dimethylbutadiene | Enantiopure Bicyclic Aziridine | nih.gov |

| 2H-Azirine-3-carboxamide | Cyclopentadiene | Bicyclic Aziridine | researchgate.net |

Preparation of Chiral Amines and Amino Acid Analogues

The cleavage of the strained azirine ring provides a powerful method for synthesizing chiral amines and various amino acid analogues. 3-Amino-2H-azirines, in particular, serve as synthetic equivalents of α,α-disubstituted α-amino acids. uzh.ch

The reaction of 3-amino-2H-azirines with carboxylic acids proceeds readily to give N-acyl amino acid amides. uzh.chdocumentsdelivered.com These products can be further converted to the corresponding N-acyl amino acids. This methodology has been successfully applied to the extension of peptide chains. uzh.ch Similarly, the nucleophilic ring-opening of activated aziridine-2-carboxylates, which are closely related to and can be derived from azirines, is a well-established strategy for the synthesis of both α- and β-amino acids. clockss.org The synthesis of new chiral 3-amino-2H-azirines continues to expand the utility of these compounds as building blocks for peptide synthesis. nih.gov

| Azirine Type | Reaction Partner | Product | Application | Reference(s) |

| 3-Amino-2H-azirine | Carboxylic Acid | N-Acyl Amino Acid Amide | Peptide Synthesis | uzh.chdocumentsdelivered.com |

| 3-Amino-2H-azirine | N-Protected Amino Acid | Dipeptide Amide | Peptide Chain Extension | uzh.ch |

| Aziridine-2-carboxylate (from azirine) | Nucleophile | α- or β-Amino Acid | Synthesis of Amino Acids | clockss.org |

Role as Versatile Electrophiles in Organic Synthesis

The chemistry of 2H-azirine-3-carboxylates is dominated by their behavior as electrophiles. The significant ring strain combined with the electron-withdrawing nature of the carboxylate group makes the C=N bond highly susceptible to attack by a wide range of nucleophiles. nih.govmdpi.com

Reactions with various nucleophiles have been extensively studied:

O-Nucleophiles: Alcohols, such as propargyl alcohol, add across the C=N bond to yield stable 2-alkoxyaziridines. core.ac.uk Carboxylic acids also add to the azirine, but this typically leads to ring-opened N-acyl amide products. core.ac.uk

S-Nucleophiles: Thiols readily react with alkyl 2H-azirine-3-carboxylates at room temperature, adding across the imine bond to afford stable 2-thio-substituted aziridines. core.ac.ukrsc.org

N-Nucleophiles: Primary and secondary aliphatic amines generally react with 2H-azirine-3-carboxylates to give ring-opened products, specifically methyl 3-aminoacrylates, rather than aziridine adducts. rsc.orgcapes.gov.br

This electrophilic nature makes 2H-azirine-3-carboxylates useful for introducing complex functionality into molecules.

| Nucleophile | Azirine Substrate | Product Type | Reference(s) |

| Propargyl alcohol | Methyl 2H-azirine-3-carboxylate | 2-Alkoxyaziridine | core.ac.uk |

| Thiophenol | Alkyl 2H-azirine-3-carboxylate | 2-Thioaziridine | core.ac.ukrsc.org |

| Morpholine | Methyl 2-aryl-2H-azirine-3-carboxylate | Methyl 3-aminoacrylate (ring-opened) | rsc.orgcapes.gov.br |

| Benzoic acid | 3-Phenyl-2H-azirine | N-Acyl Amide (ring-opened) | core.ac.uk |

Q & A

Q. What are the most reliable synthetic routes for preparing Propyl 2H-azirine-3-carboxylate, and how can reaction conditions be optimized?

this compound can be synthesized via cyclization of β-keto esters or through oxidative dimerization of azirine precursors. For example, methyl 2H-azirine-3-carboxylate derivatives (e.g., methyl 2-methoxy-3-phenethyl-2H-azirine-2-carboxylate) are synthesized using a two-step protocol involving nucleophilic substitution and cyclization under mild conditions (yields up to 91%) . Optimization can employ Design of Experiments (DoE) methodologies, such as the Box–Behnken design, to evaluate factors like temperature, catalyst loading, and solvent polarity. Factorial designs (e.g., 2³ complete factorial) are effective for identifying interactions between variables (e.g., reagent stoichiometry, reaction time) and their impact on yield and purity .

Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?

Key techniques include:

- 1H/13C NMR : To confirm azirine ring formation (e.g., characteristic δ ~3.1–3.7 ppm for methylene protons adjacent to the azirine ring) .

- HRMS (ESI) : For precise molecular weight validation (e.g., observed [M+H]+ matching calculated values within 0.3 ppm error) .

- FT-IR : To identify carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and azirine ring signatures.

- HPLC : For purity assessment (>97% purity thresholds) .

Q. What safety protocols are recommended for handling azirine derivatives like this compound?

While direct toxicity data for this compound are limited, analogous chloroformates (e.g., propyl chloroformate) require stringent precautions:

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.

- Store in airtight containers at ≤4°C to prevent hydrolysis or polymerization.

- Avoid ignition sources and ground metal equipment to mitigate flammability risks .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the reactivity of this compound in cycloaddition reactions?

Density Functional Theory (DFT) studies can model transition states and regioselectivity in azirine reactions. For example, triethylamine-promoted oxidative dimerization of 2H-azirine-3-carboxylates to pyrimidine derivatives involves a stepwise mechanism with activation barriers <25 kcal/mol, validated via Gaussian09 calculations at the B3LYP/6-31G(d) level . Such models predict substituent effects on reaction pathways, aiding in the design of novel heterocycles.

Q. What experimental design strategies are effective for resolving contradictions in stability data for azirine derivatives?

Conflicting stability data (e.g., thermal decomposition rates) can be addressed via:

- Accelerated stability testing : Expose samples to elevated temperatures (40–60°C) and monitor degradation kinetics using HPLC .

- Multivariate analysis : Apply ANOVA to isolate factors (e.g., humidity, light exposure) contributing to variability. A p-value <0.05 indicates statistical significance .

- Comparative studies : Benchmark against structurally similar azirines (e.g., methyl 2H-azirine-3-carboxylate) to identify substituent-dependent trends .

Q. How should researchers address gaps in toxicity data for this compound during risk assessment?

In absence of direct AEGL (Acute Exposure Guideline Levels) data, adopt a tiered approach:

- Read-across analysis : Use toxicity profiles of propyl chloroformate (LC₅₀ ~100–300 mg/m³ in rodents) as a conservative proxy .

- In vitro assays : Perform Ames tests or cytotoxicity screens (e.g., MTT assay) to preliminarily assess genotoxic potential .

- Probabilistic modeling : Estimate NOAEL (No Observed Adverse Effect Level) using Quantitative Structure-Activity Relationship (QSAR) tools.

Q. What strategies optimize the regioselectivity of this compound in [3+2] cycloadditions?

Regioselectivity is influenced by:

- Electronic effects : Electron-withdrawing groups (e.g., carboxylate) direct nucleophilic attack to the less substituted azirine carbon.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor zwitterionic intermediates, enhancing reaction rates .

- Catalyst design : Lewis acids (e.g., ZnCl₂) modulate frontier molecular orbitals, as shown in DFT studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.